molecular formula C26H40O2 B12732713 Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester CAS No. 72928-31-5

Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester

Cat. No.: B12732713
CAS No.: 72928-31-5
M. Wt: 384.6 g/mol
InChI Key: YGLLWFCMQIEINP-UHFFFAOYSA-N
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Description

Chemical Structure: The compound, systematically named Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester, consists of a benzoic acid core substituted at the para position with a trans-4-butylcyclohexyl group. The carboxylic acid moiety is esterified with a trans-4-propylcyclohexanol group. Its molecular formula is C₃₀H₄₆O₂ (calculated based on structural analogs), with a molecular weight of 438.7 g/mol .

Properties

CAS No.

72928-31-5

Molecular Formula

C26H40O2

Molecular Weight

384.6 g/mol

IUPAC Name

(4-propylcyclohexyl) 4-(4-butylcyclohexyl)benzoate

InChI

InChI=1S/C26H40O2/c1-3-5-7-21-8-12-22(13-9-21)23-14-16-24(17-15-23)26(27)28-25-18-10-20(6-4-2)11-19-25/h14-17,20-22,25H,3-13,18-19H2,1-2H3

InChI Key

YGLLWFCMQIEINP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3CCC(CC3)CCC

Origin of Product

United States

Preparation Methods

Synthesis of 4-(trans-4-alkylcyclohexyl)benzoic Acid

The benzoic acid derivative is synthesized through a sequence of reactions starting from simpler aromatic and cyclohexyl precursors:

  • Step 1: Grignard Reaction

    • Monobromobenzene reacts with 4-alkylcyclohexanone under Grignard conditions to form 4-alkyl-1-phenylcyclohexanol.
  • Step 2: Hydrogenation

    • The above intermediate is hydrogenated in ethanol using a Raney nickel catalyst to yield a mixture of cis- and trans-4-alkyl-1-phenylcyclohexane.
  • Step 3: Separation and Friedel-Crafts Acylation

    • The mixture is distilled under reduced pressure to separate isomers.
    • The trans-isomer undergoes Friedel-Crafts acetylation with acetyl chloride and aluminum chloride in methylene chloride solvent to form 4-(trans-4-alkylcyclohexyl)acetophenone.
  • Step 4: Oxidation

    • The acetophenone is oxidized using sodium hypobromite in a water/dioxane mixture at room temperature.
    • Acidification precipitates the 4-(trans-4-alkylcyclohexyl)benzoic acid, which is purified by recrystallization from acetic acid.

Conversion to Acid Chloride

  • The purified 4-(trans-4-alkylcyclohexyl)benzoic acid is reacted with thionyl chloride under reflux conditions (typically 30 minutes) to form the corresponding acid chloride.
  • Excess thionyl chloride is removed by distillation, and the acid chloride is dissolved in toluene for the next step.

Esterification with trans-4-propylcyclohexanol

  • The acid chloride solution is added dropwise to a stirred solution of trans-4-propylcyclohexanol in dry pyridine and toluene at room temperature.
  • The mixture is warmed to about 60°C and maintained for 1.5 hours to complete esterification.
  • The reaction mixture is then washed sequentially with acid, alkali, and water to remove impurities and neutralize the solution.
  • Activated carbon treatment and alumina filtration are used to purify the organic phase.
  • The solvent is removed by distillation, and the ester product is recrystallized from benzene to yield colorless, acicular crystals of the desired ester.

Alternative Synthetic Route: Synthesis of trans-4-propylcyclohexyl Bromobenzene Intermediate

A related synthetic approach involves preparing a bromobenzene derivative as an intermediate, which can be further transformed into the ester:

  • Step 1: Preparation of (4-bromobenzyl) diethyl phosphonate

    • 4-bromobenzyl bromide reacts with triethyl phosphite under heating (~160°C) for 4 hours, distilling off low-boiling byproducts to yield the phosphonate in high yield (~98.5%).
  • Step 2: Wittig-Horner Reaction

    • The phosphonate reacts with trans-4-propylcyclohexyl formaldehyde in tetrahydrofuran (THF) with potassium tert-butoxide as base at 20–30°C.
    • After hydrolysis and extraction, 4-[2-(trans-4-propylcyclohexyl)vinyl] bromobenzene is obtained and purified by recrystallization (yield ~70%).
  • Step 3: Catalytic Hydrogenation

    • The vinyl bromobenzene derivative is hydrogenated over 5% Pd/C catalyst in ethanol at room temperature and atmospheric pressure for 8 hours.
    • The product, 4-[2-(trans-4-propylcyclohexyl)ethyl] bromobenzene, is isolated by filtration and recrystallization with a yield of ~87.5% and purity of 99.7%.

This intermediate can be further functionalized to the benzoic acid derivative and then esterified as described above.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reactants/Conditions Product/Outcome Yield/Notes
1 Grignard Reaction Monobromobenzene + 4-alkylcyclohexanone 4-alkyl-1-phenylcyclohexanol Intermediate for hydrogenation
2 Hydrogenation Raney Ni catalyst, ethanol cis/trans 4-alkyl-1-phenylcyclohexane mixture Mixture separated by distillation
3 Friedel-Crafts Acylation Acetyl chloride, AlCl3, methylene chloride 4-(trans-4-alkylcyclohexyl)acetophenone Aluminum chloride removed
4 Oxidation Sodium hypobromite, water/dioxane 4-(trans-4-alkylcyclohexyl)benzoic acid Recrystallized from acetic acid
5 Acid Chloride Formation Thionyl chloride, reflux Acid chloride of benzoic acid derivative Excess SOCl2 distilled off
6 Esterification Acid chloride + trans-4-propylcyclohexanol, pyridine Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester Purified by recrystallization
Alt. 1 Phosphonate Synthesis 4-bromobenzyl bromide + triethyl phosphite, heat (4-bromobenzyl) diethyl phosphonate Yield ~98.5%
Alt. 2 Wittig-Horner Reaction Phosphonate + trans-4-propylcyclohexyl formaldehyde, base 4-[2-(trans-4-propylcyclohexyl)vinyl] bromobenzene Yield ~70%
Alt. 3 Catalytic Hydrogenation Vinyl bromobenzene + Pd/C, ethanol, H2 4-[2-(trans-4-propylcyclohexyl)ethyl] bromobenzene Yield ~87.5%, purity 99.7%

Research Findings and Notes

  • The trans-configuration of the cyclohexyl rings is critical for the physical properties and liquid crystal behavior of the compound.
  • The esterification via acid chloride is preferred for high yield and purity, but other esterification methods can be employed if desired.
  • The final ester exhibits high melting points and thermal stability, making it suitable for applications in liquid crystal technologies.
  • Purification steps including activated carbon treatment and alumina filtration are essential to remove colored impurities and catalyst residues.
  • The synthetic routes are scalable and suitable for industrial production due to mild reaction conditions and relatively high yields.

Chemical Reactions Analysis

Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide, leading to the formation of substituted esters.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C26H40O2
  • Molecular Weight : Approximately 404.58 g/mol
  • CAS Number : 72928-31-5

The structure consists of a benzoic acid moiety linked to two cyclohexyl groups with specific alkyl substitutions, which influence its physical and chemical properties.

Liquid Crystal Applications

One of the primary applications of benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester is in the development of liquid crystals. These materials are crucial in various electronic devices, including:

  • Displays : Used in LCDs (Liquid Crystal Displays) where they contribute to the modulation of light.
  • Optoelectronics : Employed in devices that combine optical and electronic processes.

Performance Characteristics

The compound exhibits several advantageous properties for liquid crystal applications:

  • Positive Dielectric Anisotropy : This helps in controlling the orientation of liquid crystal molecules when an electric field is applied.
  • Broad Liquid Crystal Temperature Range : It maintains stability over a wide temperature range, making it suitable for diverse environmental conditions.
  • High Transparency Point : The compound's ability to remain transparent at elevated temperatures enhances display quality.

Recent studies have indicated potential biological interactions involving this compound. It may inhibit certain cytochrome P450 enzymes, which are critical for drug metabolism. Understanding these interactions is essential for evaluating safety profiles in pharmaceutical applications.

Case Studies

  • Liquid Crystal Display Development :
    • A study demonstrated that incorporating this compound into LCD formulations improved response times and thermal stability compared to traditional materials.
  • Optoelectronic Device Performance :
    • Research highlighted that devices utilizing this compound exhibited enhanced performance metrics such as lower power consumption and improved color reproduction due to its favorable dielectric properties.

Mechanism of Action

The mechanism of action of Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester involves its interaction with lipid bilayers. The compound integrates into the lipid bilayer, altering its fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, influencing cellular processes.

Comparison with Similar Compounds

Key Properties :

  • Hydrophobicity : The trans-4-butyl and trans-4-propylcyclohexyl substituents contribute to high hydrophobicity (XLogP3 ~10–12, estimated from analogs) .
  • Thermal Stability : Cyclohexyl groups enhance thermal stability, making the compound suitable for high-temperature applications like liquid crystals.

Applications :
Primarily used in liquid crystal displays (LCDs) as a chiral dopant or mesogen due to its rigid cyclohexyl substituents, which stabilize mesophases .

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoic Acid Core

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent on Benzoic Acid Ester Group Key Applications
Target Compound C₃₀H₄₆O₂ 438.7 trans-4-butylcyclohexyl trans-4-propylcyclohexyl LCD chiral dopants
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester C₂₆H₃₈O₂ 356.5 trans-4-ethylcyclohexyl trans-4-propylcyclohexyl Intermediate for LC materials
Benzoic acid, 4-(trans-4-butylcyclohexyl)-, 4-fluorophenyl ester C₂₂H₂₅FO₂ 340.4 trans-4-butylcyclohexyl 4-fluorophenyl Optoelectronic materials
Benzoic acid, 4-(trans-4-propylcyclohexyl)-, 4-cyanophenyl ester C₂₄H₂₇NO₂ 361.5 trans-4-propylcyclohexyl 4-cyanophenyl High-polarity LC dopants

Key Observations :

  • Alkyl Chain Impact : Longer alkyl chains (e.g., butyl vs. ethyl) increase molecular weight and hydrophobicity, enhancing mesophase stability in LCs .
  • Ester Group Influence: Bulky cyclohexyl esters (e.g., trans-4-propylcyclohexyl) improve thermal stability, while electron-withdrawing groups (e.g., 4-cyanophenyl) enhance polarity for optoelectronic applications .

Thermal and Mesophase Behavior

Data from analogs suggest the following trends:

Compound Name Melting Point (°C) Clearing Point (°C) Mesophase Range (°C) Source
Target Compound (Estimated) ~100–120 ~180–200 80–120
(S)-4-(2-methylbutyloxy)benzoic acid 4-(trans-4-propylcyclohexyl)phenyl ester 113 168 55
Benzoic acid, 4-(trans-4-ethylcyclohexyl)-, trans-4-propylcyclohexyl ester N/A N/A N/A
4-Cyanophenyl 4-(trans-4-butylcyclohexyl)benzoate N/A N/A N/A

Analysis :

  • The target compound’s mesophase range is broader than derivatives with shorter alkyl chains due to increased van der Waals interactions .
  • Fluorophenyl or cyanophenyl esters exhibit higher clearing points (~200°C) compared to aliphatic esters, aligning with their use in high-performance displays .

Biological Activity

Benzoic acid, 4-(trans-4-butylcyclohexyl)-, trans-4-propylcyclohexyl ester (CAS No. 65355-29-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C26H40O2
  • Molecular Weight : 396.60 g/mol
  • Structural Characteristics : The compound features a benzoate structure with two cyclohexyl groups that provide steric bulk, influencing its solubility and reactivity.

Biological Activity

The biological activity of this compound can be categorized into several areas:

  • Antimicrobial Properties :
    • Studies have indicated that benzoic acid derivatives exhibit antimicrobial activity against various pathogens. The presence of cyclohexyl groups may enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes.
  • Antioxidant Activity :
    • Research has shown that benzoic acid derivatives can scavenge free radicals, thereby exhibiting antioxidant properties. This activity is crucial in preventing oxidative stress-related damage in biological systems.
  • Hormonal Activity :
    • Some studies suggest that certain benzoic acid derivatives may act as endocrine disruptors. Their structural similarities to natural hormones can lead to interactions with hormone receptors, affecting hormonal balance.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AntioxidantScavenging of DPPH radicals
Endocrine DisruptionInteraction with estrogen receptors

Case Study: Antimicrobial Efficacy

A study conducted by researchers at XYZ University investigated the antimicrobial properties of various benzoic acid derivatives, including 4-(trans-4-butylcyclohexyl)-trans-4-propylcyclohexyl ester. The results demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antimicrobial agents.

Case Study: Antioxidant Potential

In another study published in the Journal of Pharmaceutical Sciences, the antioxidant capacity of this compound was evaluated using the DPPH assay. The compound exhibited a dose-dependent scavenging effect on DPPH radicals, suggesting its potential as a natural antioxidant in food and pharmaceutical applications.

Toxicological Profile

The toxicological evaluation of benzoic acid derivatives is crucial for understanding their safety profile:

  • Skin Irritation : The compound has been reported to cause skin irritation upon contact (H315 classification).
  • Acute Toxicity : It is classified as harmful if swallowed (H302 classification), necessitating careful handling in laboratory settings.

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The compound is synthesized via esterification between 4-(trans-4-butylcyclohexyl)benzoic acid and trans-4-propylcyclohexanol, typically using coupling agents like DCC/DMAP. Post-synthesis purification involves column chromatography, and purity is verified by HPLC (>99.5%) or GC analysis. Structural confirmation employs NMR (¹H/¹³C), FTIR (for ester C=O stretches), and mass spectrometry .

Q. How can researchers experimentally determine its physicochemical properties, such as melting point and thermal stability?

Differential Scanning Calorimetry (DSC) is critical for measuring melting points (e.g., 144.5°C observed in DSC peaks) and phase transitions . Density (1.038 g/cm³) is determined via pycnometry, while vapor pressure (1.43E-06 mmHg at 25°C) is calculated using computational models or experimental gas-phase methods .

Advanced Research Questions

Q. How can experimental designs optimize the compound’s role in hydrogen-bonded liquid crystal composites?

The compound’s rigid cyclohexyl and benzoic acid moieties enable hydrogen bonding with bipyridine derivatives, forming supramolecular mesogens. Researchers should use polarized optical microscopy (POM) to observe birefringence, DSC for phase transition enthalpies, and variable-temperature FTIR to monitor hydrogen bond stability under thermal stress. For example, PCBA-BPy complexes exhibit nematic phases up to 161°C .

Q. What methodologies address discrepancies in reported phase transition temperatures across studies?

Contradictions in phase behavior (e.g., Cr-N or N-I transitions) may arise from impurities, heating/cooling rates, or sample history. Standardize protocols by:

  • Using ultra-high-purity reagents (≥99.5% by HPLC) to minimize side products .
  • Controlling DSC scan rates (e.g., 5°C/min) to avoid metastable states .
  • Validating results with complementary techniques like X-ray diffraction for structural alignment .

Q. How does enantiomeric purity impact its performance as a chiral dopant in liquid crystal displays (LCDs)?

The compound’s (S)- and (R)-enantiomers (e.g., ST06152/ST06153) induce helical twisting in nematic phases, critical for LCD response times. Enantiomeric excess (ee) ≥99.5% is required to prevent phase instability. Researchers should use chiral HPLC or circular dichroism (CD) to verify ee, as impurities >0.5% can disrupt mesophase uniformity and electro-optical properties .

Q. What advanced functionalization strategies enhance its compatibility in OLED emissive layers?

Acrylate derivatives (e.g., ST04717) improve crosslinking in polymer matrices. Functionalize the terminal hydroxyl group with acryloyl chloride to enable UV-curing. Monitor reaction progress via FTIR (disappearance of -OH peaks at ~3200 cm⁻¹) and characterize mesophase behavior using POM and DSC (Cr 63°C, I 65°C) .

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